Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid
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Overview
Description
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is a complex organic compound with a unique structure that includes both amino and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid typically involves the reaction of hydrazine derivatives with sulfanyl acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds are structurally similar and are used in the synthesis of heterocyclic compounds with various biological activities.
Uniqueness
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
679844-81-6 |
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Molecular Formula |
C5H12N4O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-amino-2-[2-(hydrazinylmethylideneamino)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C5H12N4O2S/c6-4(5(10)11)12-2-1-8-3-9-7/h3-4H,1-2,6-7H2,(H,8,9)(H,10,11) |
InChI Key |
NRWGNGQYCQAIQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(=O)O)N)N=CNN |
Origin of Product |
United States |
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